potassium;2-chloro-3-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-oxo-5-phenyl-7H-thieno[2,3-b]pyridin-4-olate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PXL-770 is a novel, first-in-class direct activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a central regulator of multiple metabolic pathways, including lipid metabolism, glucose homeostasis, and inflammation. PXL-770 has shown potential in treating various metabolic disorders, including non-alcoholic steatohepatitis (NASH) and rare metabolic diseases such as autosomal-dominant polycystic kidney disease (ADPKD) .
Preparation Methods
The specific synthetic routes and reaction conditions for PXL-770 are proprietary and not publicly disclosed. the compound is developed by Poxel SA, a biopharmaceutical company focused on innovative treatments for chronic serious diseases with metabolic pathophysiology .
Chemical Reactions Analysis
PXL-770, as an AMPK activator, primarily interacts with metabolic pathways rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. The compound’s primary function is to activate AMPK, which in turn regulates various metabolic processes .
Scientific Research Applications
PXL-770 has been extensively studied for its potential in treating metabolic disorders. Some key applications include:
Non-Alcoholic Steatohepatitis (NASH): PXL-770 has shown promising results in reducing liver fat content and improving liver enzymes in patients with NASH.
Autosomal-Dominant Polycystic Kidney Disease (ADPKD): PXL-770 has demonstrated strong suppression of cyst formation in preclinical studies.
Type 2 Diabetes: PXL-770 has shown potential in improving glucose control and reducing inflammation in patients with type 2 diabetes.
Other Metabolic Diseases: PXL-770’s activation of AMPK makes it a potential candidate for treating various other metabolic disorders.
Mechanism of Action
PXL-770 directly activates adenosine monophosphate-activated protein kinase (AMPK), an enzyme that plays a key role in cellular energy homeostasis. AMPK activation leads to the control of lipid metabolism, glucose homeostasis, and inflammation. By activating AMPK, PXL-770 helps regulate these metabolic processes, making it a promising therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
PXL-770 is unique in its direct activation of AMPK. Other compounds in development for metabolic disorders may target different pathways or have indirect effects on AMPK. Some similar compounds include:
Metformin: An indirect activator of AMPK, commonly used to treat type 2 diabetes.
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): An AMPK activator used in research settings.
Thiazolidinediones (e.g., pioglitazone): These compounds indirectly activate AMPK and are used to treat type 2 diabetes.
PXL-770’s direct activation of AMPK sets it apart from these compounds, offering a unique approach to treating metabolic disorders .
Properties
CAS No. |
2422001-64-5 |
---|---|
Molecular Formula |
C23H19ClKNO4S |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
potassium;2-chloro-3-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-oxo-5-phenyl-7H-thieno[2,3-b]pyridin-4-olate;hydrate |
InChI |
InChI=1S/C23H18ClNO3S.K.H2O/c24-21-17(15-11-10-12-6-4-5-9-14(12)19(15)26)18-20(27)16(13-7-2-1-3-8-13)22(28)25-23(18)29-21;;/h1-3,7-8,10-11,26H,4-6,9H2,(H2,25,27,28);;1H2/q;+1;/p-1 |
InChI Key |
HXVDSQUWUIVOKT-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)C3=C(SC4=C3C(=C(C(=O)N4)C5=CC=CC=C5)[O-])Cl.O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.